3,3-Dimethylpiperidine-4-carboxylic acid
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Overview
Description
3,3-Dimethylpiperidine-4-carboxylic acid is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 3-position and a carboxylic acid group at the 4-position of the piperidine ring.
Synthetic Routes and Reaction Conditions:
Starting from Piperidine: One common synthetic route involves the alkylation of piperidine with appropriate alkyl halides to introduce the methyl groups at the 3-position. Subsequent oxidation of the piperidine ring can introduce the carboxylic acid group at the 4-position.
Starting from Piperidone:
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale chemical reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and catalysts is optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Common reducing agents include lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted piperidines.
Scientific Research Applications
3,3-Dimethylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study biological processes involving piperidine derivatives.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3-Dimethylpiperidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Piperidine: The parent compound without any substituents.
N-Methylpiperidine: Piperidine with a single methyl group.
Lysine: An amino acid with a similar structure but different functional groups.
Uniqueness: 3,3-Dimethylpiperidine-4-carboxylic acid is unique due to the presence of two methyl groups and a carboxylic acid group, which can influence its reactivity and biological activity compared to its simpler analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,3-dimethylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-9-4-3-6(8)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWYVKHPUYWFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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